(3R,4S)-4-Methylsulfanyloxolan-3-amine
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the configuration of its chiral centers .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, closely related to the sulfanylamine class, have been identified as highly versatile intermediates for the asymmetric synthesis of amines. These intermediates facilitate the synthesis of a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines. The tert-butanesulfinyl group acts as a powerful chiral directing group and is easily cleaved post-reaction, showcasing the compound's utility in creating complex, chirally pure molecules (Ellman, Owens, & Tang, 2002).
Environmental Remediation
Amine-functionalized materials have shown significant promise in environmental remediation, particularly in the adsorption of anionic dyes from wastewater. Magnetic amine/Fe3O4 functionalized biopolymer resins exhibit high adsorption capacities for various anionic dyes, demonstrating the potential of amine-functionalized materials in water purification technologies (Song et al., 2016).
Material Science
Amine-functionalized colloidal silica particles serve as a versatile material for various applications, including as catalysts and in coating technologies. The surface modification of colloidal silica with amino groups enhances its utility in diverse fields, highlighting the importance of functionalized amines in material science (Soto-Cantu et al., 2012).
Catalysis
In catalysis, diamine-functionalized ionic liquids have been used to promote the hydrogenation of CO2 to formic acid, demonstrating the utility of amine-based catalysts in facilitating environmentally beneficial reactions. This process not only highlights the catalytic potential of amines but also their role in sustainable chemistry and green technologies (Zhang et al., 2009).
Polymer Science
Amines play a crucial role in polymer science, particularly in the synthesis of biobased amines for polymers. This research area focuses on deriving amines from biomass, which are then used as monomers for creating polyamides, polyureas, and polyepoxides. Biobased amines represent a sustainable alternative to petrochemical-based monomers, underscoring the importance of amines in developing eco-friendly materials (Froidevaux et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-4-methylsulfanyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-8-5-3-7-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVHBGKXCWEJD-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1COCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1COC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-Methylsulfanyloxolan-3-amine |
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